molecular formula C16H19FO3 B11760808 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate

1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate

Cat. No.: B11760808
M. Wt: 278.32 g/mol
InChI Key: AJQYBYGIXQJVFH-UHFFFAOYSA-N
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Description

1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate is a synthetic organic compound with the molecular formula C16H19FO3 This compound is characterized by its unique structure, which includes a fluoro-substituted benzoannulene core and a pivalate ester group

Preparation Methods

The synthesis of 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzoannulene core, followed by the introduction of the fluoro and pivalate groups. Common reagents used in these reactions include fluorinating agents and pivaloyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .

Chemical Reactions Analysis

1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate involves its interaction with molecular targets such as enzymes and receptors. The fluoro group enhances its binding affinity, while the pivalate ester group can undergo hydrolysis to release the active benzoannulene core. This interaction can modulate various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate can be compared with similar compounds such as:

annulen-2-yl pivalate, covering its synthesis, reactions, applications, mechanism of action, and comparisons with similar compounds.

Properties

Molecular Formula

C16H19FO3

Molecular Weight

278.32 g/mol

IUPAC Name

(1-fluoro-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C16H19FO3/c1-16(2,3)15(19)20-13-9-8-10-11(14(13)17)6-4-5-7-12(10)18/h8-9H,4-7H2,1-3H3

InChI Key

AJQYBYGIXQJVFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C2=C(C=C1)C(=O)CCCC2)F

Origin of Product

United States

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